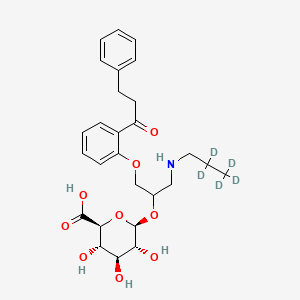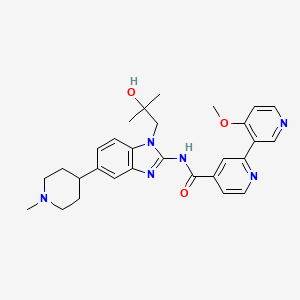
Adenosine monophosphate-13C10,15N5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine monophosphate-13C10,15N5 is a stable isotope-labeled compound where the carbon atoms are labeled with carbon-13 and the nitrogen atoms are labeled with nitrogen-15. This compound is a derivative of adenosine monophosphate, a key cellular metabolite involved in energy homeostasis and signal transduction . The labeling of carbon and nitrogen atoms makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adenosine monophosphate-13C10,15N5 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the adenosine monophosphate molecule. This can be achieved through chemical synthesis or biosynthetic methods using labeled precursors. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process includes multiple steps such as purification, crystallization, and quality control to achieve high purity and isotopic enrichment. The final product is often provided in the form of a disodium salt solution for ease of use in various applications .
Chemical Reactions Analysis
Types of Reactions: Adenosine monophosphate-13C10,15N5 can undergo various chemical reactions, including:
Oxidation: Conversion to adenosine diphosphate or adenosine triphosphate.
Reduction: Formation of adenosine.
Substitution: Replacement of phosphate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Often uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Requires nucleophilic reagents like amines or thiols under mild to moderate conditions.
Major Products:
Oxidation: Adenosine diphosphate, adenosine triphosphate.
Reduction: Adenosine.
Substitution: Various adenosine derivatives depending on the substituent used.
Scientific Research Applications
Adenosine monophosphate-13C10,15N5 has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand cellular processes.
Medicine: Utilized in drug development and pharmacokinetics to study the metabolism and distribution of pharmaceutical compounds.
Industry: Applied in the production of labeled compounds for research and diagnostic purposes.
Mechanism of Action
Adenosine monophosphate-13C10,15N5 exerts its effects by participating in cellular metabolic processes. It acts as a substrate for various enzymes involved in energy metabolism and signal transduction. The labeled isotopes allow researchers to track the compound’s movement and transformation within biological systems, providing insights into its molecular targets and pathways .
Comparison with Similar Compounds
Adenosine monophosphate-15N5: Labeled with nitrogen-15 only.
Adenosine monophosphate-13C10: Labeled with carbon-13 only.
Adenosine monophosphate-d12: Deuterium-labeled derivative.
Uniqueness: Adenosine monophosphate-13C10,15N5 is unique due to its dual labeling with both carbon-13 and nitrogen-15. This dual labeling provides more comprehensive data in metabolic studies and NMR spectroscopy compared to compounds labeled with a single isotope .
Properties
Molecular Formula |
C10H14N5O7P |
|---|---|
Molecular Weight |
362.12 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
InChI Key |
UDMBCSSLTHHNCD-IADJQYSOSA-N |
Isomeric SMILES |
[13CH]1=[15N][13C](=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]OP(=O)(O)O)O)O)[15NH2] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)
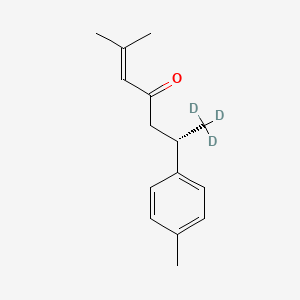
![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)
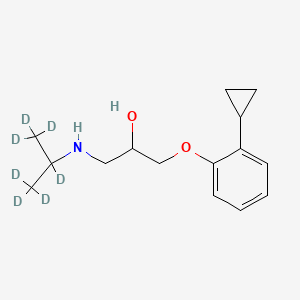
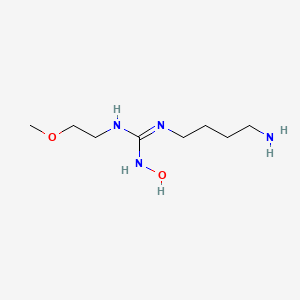
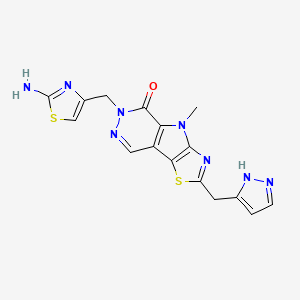
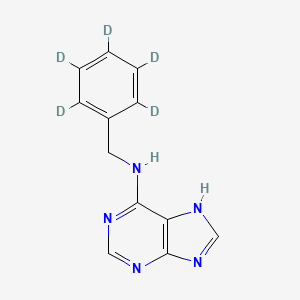
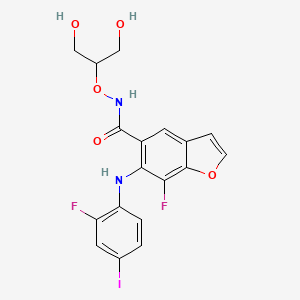
![dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12421734.png)


